molecular formula C21H25N7O2 B2448618 8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476481-99-9

8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2448618
CAS RN: 476481-99-9
M. Wt: 407.478
InChI Key: NTKBUGKKJNVPAX-UHFFFAOYSA-N
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Description

This compound is a unique chemical with the linear formula C23H23N7O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula C23H23N7O2 . It’s important to note that the structure of a compound can greatly influence its properties and reactivity.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 429.485 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with appropriate safety measures. For example, similar compounds can cause severe skin burns and eye damage .

properties

IUPAC Name

8-(3-imidazol-1-ylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-26-18-17(19(29)25-21(26)30)28(13-5-9-16-7-3-2-4-8-16)20(24-18)23-10-6-12-27-14-11-22-15-27/h2-4,7-8,11,14-15H,5-6,9-10,12-13H2,1H3,(H,23,24)(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKBUGKKJNVPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCN3C=CN=C3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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